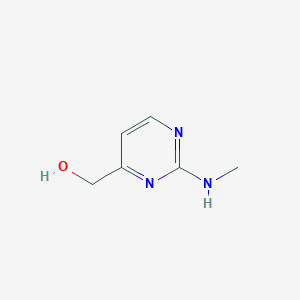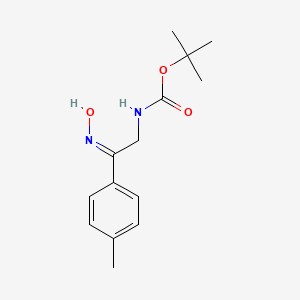![molecular formula C15H22N2O5 B3166608 [2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER CAS No. 912762-70-0](/img/structure/B3166608.png)
[2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
描述
[2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl ester group, a hydroxyimino group, and a dimethoxy-phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dimethoxy-Phenyl Intermediate: The synthesis begins with the preparation of the 2,4-dimethoxy-phenyl intermediate through a series of reactions involving methoxylation and phenylation.
Introduction of the Hydroxyimino Group: The hydroxyimino group is introduced through a reaction with hydroxylamine, resulting in the formation of the hydroxyimino-ethyl intermediate.
Esterification: The final step involves the esterification of the hydroxyimino-ethyl intermediate with tert-butyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and other oxidation products.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and hydroxyimino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
科学研究应用
[2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER involves its interaction with molecular targets through its functional groups. The hydroxyimino group can form hydrogen bonds and interact with nucleophiles, while the ester group can undergo hydrolysis. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
- [2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID METHYL ESTER
- [2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID ETHYL ESTER
Uniqueness
The uniqueness of [2-(2,4-DIMETHOXY-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER lies in its tert-butyl ester group, which provides steric hindrance and influences its reactivity compared to its methyl and ethyl ester counterparts. This steric effect can lead to different reaction pathways and products, making it a valuable compound for specific synthetic applications.
属性
IUPAC Name |
tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(18)16-9-12(17-19)11-7-6-10(20-4)8-13(11)21-5/h6-8,19H,9H2,1-5H3,(H,16,18)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHBRBIMEJUOSB-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N\O)/C1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3166533.png)


![tert-butyl N-[2-(3-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166566.png)
![tert-butyl N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166574.png)
![tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B3166581.png)
![[2-Hydroxyimino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3166587.png)
![[2-(4-FLUORO-PHENYL)-2-HYDROXYIMINO-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B3166594.png)

![tert-butyl N-[2-amino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3166618.png)
![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3166621.png)
![tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B3166633.png)
![tert-butyl N-[2-amino-2-(2,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B3166637.png)

